(E)-1-(5-CHLORO-2-THIENYL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Description
(E)-1-(5-CHLORO-2-THIENYL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Properties
Molecular Formula |
C12H11ClN2OS |
|---|---|
Molecular Weight |
266.75g/mol |
IUPAC Name |
(E)-1-(5-chlorothiophen-2-yl)-3-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C12H11ClN2OS/c1-8-9(7-14-15(8)2)3-4-10(16)11-5-6-12(13)17-11/h3-7H,1-2H3/b4-3+ |
InChI Key |
ODMZSKOTYRCWSM-ONEGZZNKSA-N |
SMILES |
CC1=C(C=NN1C)C=CC(=O)C2=CC=C(S2)Cl |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C/C(=O)C2=CC=C(S2)Cl |
Canonical SMILES |
CC1=C(C=NN1C)C=CC(=O)C2=CC=C(S2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-CHLORO-2-THIENYL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-chloro-2-thiophenecarboxaldehyde and 1,5-dimethyl-1H-pyrazol-4-yl ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
For industrial-scale production, the same Claisen-Schmidt condensation reaction can be employed, but with optimized reaction conditions to ensure higher yields and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(5-CHLORO-2-THIENYL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or other reduced forms.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(5-CHLORO-2-THIENYL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Chalcones and their derivatives are known for their diverse biological activities, making this compound a candidate for drug discovery and development.
Medicine
In medicine, this compound may be studied for its potential therapeutic effects
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-1-(5-CHLORO-2-THIENYL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE would depend on its specific biological activity. Generally, chalcones exert their effects by interacting with various molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, they may inhibit enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(2-Thienyl)-3-(1H-pyrazol-4-yl)-2-propen-1-one: Similar structure but lacks the chlorine and methyl groups.
(E)-1-(4-Chlorophenyl)-3-(1H-pyrazol-4-yl)-2-propen-1-one: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
(E)-1-(5-CHLORO-2-THIENYL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is unique due to the presence of both a chlorine-substituted thiophene ring and a dimethyl-substituted pyrazole ring. This combination of functional groups and aromatic systems provides distinct chemical and biological properties compared to other chalcones.
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